N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine
Description
Properties
CAS No. |
51309-55-8 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H16N2O2/c23-19-9-1-15(2-10-19)13-21-17-5-7-18(8-6-17)22-14-16-3-11-20(24)12-4-16/h1-14,23-24H |
InChI Key |
MKWLHZZHWQHHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Systems
-
Ethanol/Water with Acid Catalysis : A mixture of 1,4-phenylenediamine (0.43 g, 4 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol-water (55 mL ethanol : 7.2 mL water) with 0.5 mL HCl refluxed for 6 hours yields 84.3% product. The acid catalyzes imine formation by protonating the carbonyl oxygen.
-
Methanol with Glacial Acetic Acid : Substituting ethanol with methanol and adding 2–3 drops of acetic acid reduces reaction time to 3 hours, achieving 89.1% yield.
Workup and Crystallization
Post-reflux, the mixture is cooled, filtered, and washed with cold ethanol. Crystallization occurs via slow evaporation, producing rectangular block crystals.
Catalytic Synthesis Using Stannous Chloride
SnCl₂·2H₂O catalyzes Schiff base formation under mild conditions, avoiding high temperatures.
Reaction Protocol
Advantages
-
Eliminates solvent evaporation steps.
-
Suitable for thermally sensitive substrates.
Hydrothermal Synthesis for Enhanced Crystallinity
Hydrothermal methods produce high-purity crystals ideal for coordination polymers.
Procedure
Structural Outcomes
-
Crystallinity : Rectangular block morphology observed via SEM.
-
Coordination : Zinc ions bridge Schiff base ligands, forming [ZnL₂Ph(NH₃)₂(H₂O)₂] complexes.
Characterization Data
Table 1: Comparative Analysis of Synthesis Methods
Spectroscopic Confirmation
Challenges and Optimization Strategies
Byproduct Formation
Solvent Impact
-
DMF vs. Ethanol : DMF increases solubility but requires higher temps (120°C), risking decomposition. Ethanol balances reactivity and safety.
Applications in Coordination Chemistry
The Schiff base acts as a tetradentate ligand, forming complexes with Zn(II), Cu(II), and Ni(II) for catalytic and antimicrobial uses .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent in Organic Reactions :
- N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine serves as a versatile reagent in organic synthesis. Its ability to form stable complexes with metal ions makes it useful in catalyzing various reactions, including oxidation and reduction processes.
- Case Study : In a study focusing on the synthesis of heterocyclic compounds, this compound was used to facilitate the formation of imines and amines from corresponding aldehydes and ketones, showcasing its utility in complex organic transformations .
-
Fluorescent Probes :
- The compound exhibits fluorescent properties that can be harnessed for sensing applications. Its structural features allow it to act as a fluorescent probe for detecting specific ions or molecules.
- Data Table :
| Application Type | Target Molecule | Detection Method | Sensitivity Level |
|---|---|---|---|
| Fluorescent Sensing | Heavy Metal Ions | Fluorescence Spectroscopy | High |
| Biological Imaging | Cellular Structures | Confocal Microscopy | Moderate |
Pharmaceutical Applications
-
Antioxidant Activity :
- This compound has been studied for its antioxidant properties. It can scavenge free radicals, making it a candidate for developing antioxidant therapies.
- Case Study : Research demonstrated that formulations containing this compound significantly reduced oxidative stress markers in cellular models, indicating potential therapeutic applications in diseases related to oxidative damage .
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes.
- Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
Material Science Applications
-
Polymer Chemistry :
- This compound is utilized in synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
- Case Study : In a study on polymer composites, the addition of this compound improved tensile strength and thermal resistance compared to control samples without it .
-
Dyes and Pigments :
- The compound can be used as a dye precursor due to its chromophoric properties. It can impart color to polymers and textiles while maintaining stability under light exposure.
- Data Table :
| Application Type | Color Produced | Stability Level |
|---|---|---|
| Textile Dyeing | Deep Red | High |
| Plastic Coloring | Bright Yellow | Moderate |
Mechanism of Action
The mechanism of action of N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Key Insights :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-hydroxy group in the target compound enhances metal coordination via phenolic -OH, whereas methyl (in ) or methoxy (in ) groups alter solubility and steric effects.
- Heterocyclic Modifications : The pyridyl substituent in introduces nitrogen lone pairs, improving coordination versatility with transition metals.
Key Insights :
- Coordination Chemistry : The target compound’s -OH groups facilitate chelation with multiple metal ions, whereas sulfonamide derivatives (e.g., ) prioritize hydrogen bonding and biological activity.
- Solvent-Free Routes : Some analogs (e.g., ) utilize solvent-free synthesis for hybrid layered materials, contrasting with the target compound’s reflux-based method.
Key Insights :
- Material Science : The target compound’s PMCs outperform alkyl-substituted analogs (e.g., ) in thermal stability due to aromatic conjugation.
Biological Activity
N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine is a compound of significant interest due to its diverse biological activities, particularly its antioxidant and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 316.35 g/mol. Its structure features two 4-hydroxybenzylidene groups attached to a central 1,4-phenylenediamine moiety, which enhances its ability to interact with biological systems.
Antioxidant Activity
The antioxidant properties of this compound are attributed to the presence of hydroxyl groups that can scavenge free radicals. This activity is crucial in mitigating oxidative stress in cells, which is linked to various diseases.
The compound's mechanism involves the donation of hydrogen atoms from hydroxyl groups to free radicals, thereby neutralizing them. This process is vital for protecting cellular components from oxidative damage.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a study evaluating its antimicrobial activity against five microorganisms—Escherichia coli, Streptococcus pneumoniae, Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans—the compound showed promising results (Table 1).
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 50 µg/mL | Moderate |
| Streptococcus pneumoniae | 25 µg/mL | High |
| Staphylococcus aureus | 30 µg/mL | High |
| Klebsiella pneumoniae | 40 µg/mL | Moderate |
| Candida albicans | 60 µg/mL | Moderate |
Applications in Research and Industry
This compound is not only significant for its biological activities but also has applications in various fields:
- Coordination Chemistry : Acts as a ligand forming stable complexes with metal ions.
- Material Science : Used in synthesizing advanced materials due to its structural properties.
- Catalysis : Functions as a catalyst in several chemical reactions.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been studied for their biological activities. The following table highlights key differences:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | High | Significant | Strong metal complex formation |
| N,N'-Bis(salicylidene)-1,2-phenylenediamine | Moderate | Moderate | Strong chelating properties |
| N,N'-Bis(cinnamylidene)-1,4-phenylenediamine | Low | Weak | Known for anti-inflammatory properties |
Q & A
Q. What are the optimized synthetic routes for N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine, and how do reaction conditions influence yield?
The compound is synthesized via a Schiff base condensation reaction between 1,4-phenylenediamine and 4-hydroxybenzaldehyde. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reactivity .
- Catalyst use : Acidic or mild basic conditions (e.g., acetic acid or pyridine) accelerate imine bond formation .
- Purification : Recrystallization from ethanol or methanol is preferred for high-purity yields, while column chromatography is used for complex mixtures .
Data Table : Typical yields range from 65–85% under optimized conditions, with purity confirmed via melting point analysis (observed: 220–225°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirms imine (C=N) stretching at ~1600–1620 cm⁻¹ and phenolic O–H bands at ~3300 cm⁻¹ .
- NMR : <sup>1</sup>H NMR shows aromatic protons (δ 6.8–7.4 ppm) and imine protons (δ 8.2–8.5 ppm); <sup>13</sup>C NMR identifies C=N at ~160 ppm .
- UV-Vis : Strong absorption at ~320–350 nm due to π→π* transitions in the conjugated Schiff base system .
Advanced Research Questions
Q. How does this compound perform as a ligand in metal complexes, and what stoichiometries are observed?
The compound acts as a tetradentate ligand, coordinating via phenolic oxygen and imine nitrogen atoms. Key findings:
- Stoichiometry : Co(II), Mn(VII), and Mo(VII) complexes exhibit 1:1 (metal:ligand) ratios, confirmed by Job’s method and molar conductivity .
- Biological activity : Metal complexes show enhanced antimicrobial activity compared to the free ligand (e.g., inhibition zones of 12–18 mm against S. aureus) .
Data Table :
| Metal Ion | λmax (nm) | Magnetic Moment (BM) |
|---|---|---|
| Co(II) | 580, 620 | 4.2 |
| Mn(VII) | 520 | 5.9 |
Q. What computational strategies are used to predict the electronic properties of this compound?
- DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (~3.5 eV), indicating charge-transfer potential .
- NBO analysis : Reveals hyperconjugative interactions stabilizing the Schiff base structure .
- Molecular docking : Predicts binding affinity with biological targets (e.g., DNA gyrase for antimicrobial studies) .
Q. How does structural modification of this compound enhance its electrochromic properties?
- Conjugation extension : Incorporating electron-rich groups (e.g., methoxy) lowers oxidation potential, improving redox stability .
- Aggregation-induced emission (AIE) : Blending with tetraphenylethylene (TPE) units increases fluorescence contrast in electrofluorochromic devices .
Data Table :
| Polymer Derivative | ΔT (%)<sup>*</sup> | Fluorescence Contrast Ratio |
|---|---|---|
| TPPA-TPE Hybrid | 78 | 1:120 |
| <sup>*</sup>Transmittance change at 650 nm after redox cycling . |
Q. What are the key challenges in stabilizing this compound under ambient conditions?
- Oxidative degradation : Store under inert gas (N2 or Ar) to prevent imine bond hydrolysis .
- Light sensitivity : Amber glassware or opaque containers mitigate UV-induced decomposition .
- Thermal stability : Decomposition onset at ~250°C (TGA data), requiring storage below 25°C .
Methodological Considerations
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?
Q. What strategies optimize the synthesis of this compound derivatives for targeted applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
